2,3-Dichloro-5-(trifluoromethoxy)pyridine

Lipophilicity LogP Hansch analysis

2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) is a polyhalogenated pyridine building block bearing chlorine atoms at the 2- and 3-positions and a trifluoromethoxy (–OCF₃) group at the 5-position. It belongs to the class of trifluoromethoxylated N-heteroaromatics, which have gained prominence as versatile intermediates for life-sciences-oriented research, particularly in agrochemical and pharmaceutical discovery.

Molecular Formula C6H2Cl2F3NO
Molecular Weight 231.98 g/mol
CAS No. 130115-96-7
Cat. No. B3186778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-(trifluoromethoxy)pyridine
CAS130115-96-7
Molecular FormulaC6H2Cl2F3NO
Molecular Weight231.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)OC(F)(F)F
InChIInChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H
InChIKeyGMUMLLFXYIATRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7): Core Identity and Procurement-Relevant Classification


2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) is a polyhalogenated pyridine building block bearing chlorine atoms at the 2- and 3-positions and a trifluoromethoxy (–OCF₃) group at the 5-position [1]. It belongs to the class of trifluoromethoxylated N-heteroaromatics, which have gained prominence as versatile intermediates for life-sciences-oriented research, particularly in agrochemical and pharmaceutical discovery [2]. The compound is synthesized via condensation of the corresponding 3-hydroxypyridine with ClCF₂H, followed by photochlorination and fluorination with SbF₃/SbCl₅, or through more recent scalable trifluoromethoxylation protocols [3]. Its closest structural analogs include 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7; –CF₃ in place of –OCF₃), 2,3-dichloro-5-methoxypyridine (CAS 885168-12-7; –OCH₃ in place of –OCF₃), and 2-chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3; monochloro analog), each presenting distinct physicochemical and reactivity profiles that preclude simple interchangeability .

Why 2,3-Dichloro-5-(trifluoromethoxy)pyridine Cannot Be Replaced by In-Class Analogs Without Performance Consequence


Although 2,3-dichloro-5-substituted pyridines share a common core, the identity of the 5-substituent and the chlorine count fundamentally alter lipophilicity, electronic character, conformational behavior, and synthetic accessibility. The –OCF₃ group confers a Hansch hydrophobicity constant (π = +1.04) that exceeds that of –CF₃ (π = +0.88) by approximately 18%, while the –OCH₃ analog is essentially hydrophilic (π = −0.02) [1]. Beyond partition properties, the –OCF₃ group adopts an orthogonal orientation relative to the pyridine ring plane—a conformational feature absent in –CF₃ analogs—which can differentially influence target binding [2]. Furthermore, the presence of chlorine at both the 2-position (α to the ring nitrogen) and the 3-position is not merely additive: Manteau et al. established that at least one α-Cl is essential for successful trifluoromethoxylation, meaning that analogs lacking this substitution pattern may be synthetically inaccessible by the most efficient routes [3]. The quantitative evidence below demonstrates that selection of this specific building block over its closest comparators is a decision with measurable physicochemical and reactivity consequences.

Quantitative Differentiation Evidence: 2,3-Dichloro-5-(trifluoromethoxy)pyridine vs. Closest Analogs


Lipophilicity: Measured LogP Advantage of OCF₃ Over CF₃ and OCH₃ Analogs

The target compound exhibits a computed octanol–water partition coefficient (LogP) of 3.82, representing a 15.8% increase over the –CF₃ analog 2,3-dichloro-5-(trifluoromethyl)pyridine (XLogP3 = 3.3) and a 56% increase over the –OCH₃ analog 2,3-dichloro-5-methoxypyridine (LogP = 2.5) . This trend is fully consistent with the established Hansch substituent constants: π(OCF₃) = +1.04 vs. π(CF₃) = +0.88 vs. π(OCH₃) = −0.02, where the –OCF₃ group is approximately 18% more lipophilic than –CF₃ [1]. Higher lipophilicity directly correlates with enhanced membrane permeability and in vivo uptake, making the –OCF₃ congener the preferred choice when optimizing bioavailability in lead series [1].

Lipophilicity LogP Hansch analysis ADME Drug design

Synthetic Accessibility: The Essential Role of α-Chlorine Substitution

Manteau et al. (2010) demonstrated that efficient and scalable synthesis of (trifluoromethoxy)pyridines requires at least one chlorine atom at the position α to the ring nitrogen [1]. The target compound possesses two α-chlorine atoms (at positions 2 and 6; position 2 is α to N), satisfying this essential structural prerequisite. In contrast, analogs such as 2-chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3), which bears only one chlorine at the α-position, or chlorine-free (trifluoromethoxy)pyridines, exhibit reduced or absent reactivity under the same synthetic conditions. The patent literature confirms that 2,3-dichloro-5-trifluoromethoxypyridine was specifically prepared via the Fuss and Koch (1990) route—condensation of 3-hydroxypyridine with ClCF₂H followed by photochlorination and SbF₃/SbCl₅ fluorination—a pathway that exploits the α-Cl effect [2]. This mechanistic requirement means that analogs lacking the 2,3-dichloro substitution pattern cannot be accessed through this proven industrial-scale route, potentially limiting supply chain reliability and cost-effectiveness.

Synthesis feasibility Trifluoromethoxylation α-Chlorine requirement Building block accessibility

Conformational Differentiation: Orthogonal OCF₃ Orientation Established by X-Ray Crystallography

Manteau et al. (2010) reported the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, revealing that the –OCF₃ group adopts an orientation orthogonal to the plane of the pyridine ring, supported by ab initio quantum chemistry calculations [1]. This orthogonal conformation is a distinctive structural feature of aryl trifluoromethyl ethers that is not shared by –CF₃-substituted analogs (where the CF₃ group has no oxygen spacer and adopts different torsional preferences) [2]. Studies have demonstrated that this unusual orientation can be beneficial for providing additional binding affinity in drug–target complexes by presenting the fluorinated moiety in a geometry that optimizes hydrophobic contacts [2]. The conformational distinction between –OCF₃ and –CF₃ therefore has direct implications for molecular recognition in biological systems, making the –OCF₃ building block the structurally differentiated choice when target engagement depends on specific three-dimensional presentation of the fluorinated group.

X-ray crystallography Conformation OCF₃ orientation Binding affinity Molecular recognition

Physicochemical Property Differentiation: Boiling Point and Density vs. CF₃ Analog

The target compound exhibits a predicted boiling point of 199.4 ± 35.0 °C at 760 mmHg, which is approximately 23 °C higher than that of the –CF₃ analog 2,3-dichloro-5-(trifluoromethyl)pyridine (176 °C) and approximately 43 °C lower than the –OCH₃ analog (242.7 ± 35.0 °C) . Density follows a parallel trend: 1.6 ± 0.1 g/cm³ for the –OCF₃ compound, compared to 1.549 g/mL for the –CF₃ analog and 1.363 g/cm³ for the –OCH₃ analog . These differences reflect the higher molecular weight and distinct intermolecular interactions imparted by the –OCF₃ group. While modest in absolute terms, the boiling point differential between –OCF₃ (199.4 °C) and –CF₃ (176 °C) analogs is sufficient to affect distillation-based purification protocols and volatile handling in large-scale synthesis, making the –OCF₃ compound the less volatile and potentially safer option for certain process conditions [1].

Boiling point Density Physicochemical properties Purification Formulation

Regioselective Functionalization: Organometallic Derivatization Enabled by the 2,3-Dichloro Scaffold

Manteau et al. (2010) demonstrated that (trifluoromethoxy)pyridines can undergo regioselective functionalization by organometallic methods, affording a library of highly substituted building blocks for life-sciences-oriented research [1]. The 2,3-dichloro substitution pattern is particularly enabling: the chlorine at position 2 (α to nitrogen) is activated toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling, while the chlorine at position 3 offers a second, electronically distinct reactive handle for orthogonal derivatization [2]. This is in contrast to mono-chloro analogs such as 2-chloro-5-(trifluoromethoxy)pyridine, which possess only a single reactive site, thereby limiting the diversity of accessible downstream products. The patent EP2350008B1 explicitly claims further functionalization of trihalomethoxypyridines at any vacant position via metalation or catalytic reactions, underscoring the industrial relevance of this scaffold's polyfunctional nature [3].

Regioselective functionalization Organometallic chemistry Cross-coupling Building block elaboration

Electron-Withdrawing Character: OCF₃ Group Electronegativity and Hammett Profile vs. CF₃ and OCH₃

The –OCF₃ group possesses a Pauling group electronegativity of χ = 3.7, placing it between fluorine (χ = 4.0) and the –CF₃ group, and imparting strong electron-withdrawing character to the pyridine ring [1]. Its Hammett substituent constants (σₘ ≈ 0.38, σₚ ≈ 0.35) indicate a moderate electron-withdrawing effect through both inductive and resonance mechanisms, though notably less than –CF₃ (σₘ = 0.43, σₚ = 0.54) [2]. This differentiated electronic profile has practical consequences: the –OCF₃-substituted pyridine is less electron-deficient at the ring carbons than the –CF₃ analog, which can favor electrophilic substitution pathways, while remaining significantly more electron-poor than the –OCH₃ analog (σₚ = −0.27) [2]. In the context of the 2,3-dichloro scaffold, the combined electron-withdrawing effects of the two chlorines and the –OCF₃ group create a unique electronic environment that modulates the reactivity of both C–Cl bonds and the remaining ring positions, distinguishing it from all comparator compounds.

Electron-withdrawing Electronegativity Hammett constants Electronic effects Reactivity

Optimal Application Scenarios for 2,3-Dichloro-5-(trifluoromethoxy)pyridine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

When a lead series based on a 2,3-dichloropyridine scaffold requires improved LogP for better membrane penetration, replacement of the –CF₃ or –OCH₃ group at position 5 with –OCF₃ is supported by a quantitatively predictable lipophilicity gain: the Hansch π value increases from +0.88 (–CF₃) to +1.04 (–OCF₃), an 18% improvement, and the computed LogP rises from 3.3 to 3.82 . This translates directly to higher predicted passive membrane permeability and in vivo uptake, while the orthogonal OCF₃ conformation may simultaneously offer unique target-binding geometries not accessible to the CF₃ analog [1]. Procurement of this specific building block is indicated when a medicinal chemistry program has identified lipophilicity as a rate-limiting parameter in SAR exploration.

Agrochemical Intermediate Synthesis Requiring Dual Reactive Handles for Sequential Derivatization

In agrochemical discovery programs where a pyridine core must be sequentially elaborated at two distinct positions, the 2,3-dichloro substitution pattern provides electronically differentiated chlorine atoms: the C2 chlorine (α to nitrogen) is activated toward SNAr and Pd-catalyzed coupling, while the C3 chlorine offers complementary reactivity for orthogonal transformations . This dual-handle architecture enables the synthesis of diverse analog libraries from a single building block, reducing procurement complexity. The patent literature (EP2350008B1) explicitly protects the use of trihalomethoxypyridines for further functionalization via metalation and catalytic reactions, confirming industrial relevance [1]. Mono-chloro analogs such as 2-chloro-5-(trifluoromethoxy)pyridine cannot support this sequential diversification strategy, making the 2,3-dichloro variant the preferred procurement choice for library-oriented synthesis.

Structure-Based Drug Design Exploiting the Orthogonal OCF₃ Pharmacophore

For programs employing structure-based drug design where the three-dimensional presentation of fluorinated groups is critical for target engagement, the –OCF₃ substituent offers a distinct conformational advantage: X-ray crystallography confirms the OCF₃ group lies orthogonal to the pyridine ring plane . This geometry can fill hydrophobic pockets with a spatial orientation that –CF₃ (lacking the oxygen spacer) and –OCH₃ (adopting coplanar conformations) cannot replicate [1]. When crystallographic or computational docking data indicate that a binding site would benefit from an orthogonal fluorinated moiety at this vector, 2,3-dichloro-5-(trifluoromethoxy)pyridine is the structurally justified building block choice over its closest analogs.

Process Chemistry Where Distillation-Based Purification Favors Intermediate Boiling Point Range

In large-scale synthesis where purification by distillation is the preferred method, the boiling point of 2,3-dichloro-5-(trifluoromethoxy)pyridine (199.4 ± 35.0 °C) occupies a practical intermediate window: it is sufficiently less volatile than the –CF₃ analog (176 °C) to reduce evaporative losses during handling, yet more readily distilled than the –OCH₃ analog (242.7 ± 35.0 °C), which may require higher energy input and pose thermal stability concerns . This boiling point profile, combined with the robust, patent-protected synthetic route that exploits the essential α-chlorine structural feature [1], makes the –OCF₃ building block the operationally balanced choice for process development groups scaling up pyridine-based intermediates.

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